N,N-Dibutylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibutylacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-6-8-11(10(3)12)9-7-5-2/h4-9H2,1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXKFCWMWJZDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061786 | |
| Record name | N,N-Dibutylacetamide | |
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Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N,N-Dibutylacetamide | |
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CAS No. |
1563-90-2 | |
| Record name | N,N-Dibutylacetamide | |
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| Record name | N,N-Dibutylacetamide | |
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| Record name | N,N-Dibutylacetamide | |
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| Record name | Acetamide, N,N-dibutyl- | |
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| Record name | N,N-DIBUTYLACETAMIDE | |
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Synthetic Methodologies and Chemical Transformations of N,n Dibutylacetamide
Advanced Synthetic Routes to N,N-Dibutylacetamide
The synthesis of this compound can be achieved through various chemical pathways, ranging from classic acylation reactions to more modern, environmentally conscious methods.
A prominent and efficient method for synthesizing this compound is the acylation of dibutylamine (B89481) with isopropenyl acetate (B1210297). krackeler.comsigmaaldrich.comsigmaaldrich.com This approach is notable for its effectiveness, often proceeding without the need for a solvent or a catalyst. molaid.comrsc.org The reaction provides the target acetamide (B32628) in very high yields, with the primary byproduct being acetone, which is easily removed. rsc.org Isopropenyl acetate serves as a potent acylating agent for a variety of amines, making this a reliable and straightforward synthetic route. molaid.comiu.edu
The general reaction is as follows: Dibutylamine + Isopropenyl Acetate → this compound + Acetone
This method stands out as a green chemistry approach due to its high atom economy and the avoidance of hazardous solvents and catalysts. rsc.org
Beyond the use of isopropenyl acetate, other methodologies aligned with the principles of green chemistry have been developed for amide synthesis in general, which are applicable to this compound.
Enzymatic Synthesis : Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), are effective in catalyzing amidation reactions between carboxylic acids and amines in safe, organic solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach is known for its high efficiency and environmentally benign nature. nih.gov
Solvent-Free Catalysis : A solvent-free method involves the direct reaction of a carboxylic acid with urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.orgresearchgate.net This process is rapid, convenient, and utilizes an inexpensive and environmentally friendly catalyst. semanticscholar.orgresearchgate.net
Hydration of Nitriles : The hydration of nitriles in neutral aqueous media, often catalyzed by solid metal oxides or transition metal catalysts, presents an economical and attractive route to produce amides. researchgate.net These catalysts are typically easy to separate from the reaction mixture and can be reused. researchgate.net
Iron-Catalyzed Oxidative Amidation : A general method for creating tertiary amides involves the reaction of tertiary amines with anhydrides, using an iron(II) chloride catalyst and an oxidant. researchgate.net
These alternative routes highlight the ongoing efforts to develop more sustainable and efficient processes for amide bond formation. sioc-journal.cn
Acylation Reactions Utilizing Isopropenyl Acetate
Derivatization Strategies for this compound Analogues
This compound can be chemically modified to produce a wide array of analogues with diverse functionalities. These derivatization strategies are crucial for creating novel compounds for various applications.
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound can be halogenated to yield 2-halo-N,N-dibutylacetamides. These halogenated derivatives are valuable synthetic intermediates.
For example, 2-chloro-N,N-dibutylacetamide can be prepared and subsequently used in further reactions. chalmers.se Similarly, 2-bromo-N,N-dibutylacetamide is a reactive intermediate employed in palladium-catalyzed asymmetric allylic substitution reactions to create complex chiral molecules. rsc.orgrsc.org The synthesis of these compounds introduces a reactive handle (the halogen) that allows for further molecular elaboration. The choice between 2-chloro- and 2-bromo-N,N-dibutylacetamide can depend on the desired reactivity, as the bromo- derivative is generally more reactive than the chloro- derivative. rsc.org
Table 1: Examples of α-Halogenated this compound Derivatives
| Compound Name | Molecular Formula | Key Application |
|---|---|---|
| 2-Chloro-N,N-dibutylacetamide | C₁₀H₂₀ClNO | Synthetic intermediate |
While the nitrogen atom of this compound is already fully substituted with two butyl groups, the entire N,N-dibutylacetamido group can be used as a substituent itself, attached to other molecular scaffolds via a nitrogen atom within that scaffold. This strategy has proven effective in medicinal chemistry for creating potent and selective bioactive compounds.
A notable example is the synthesis of a series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids. researchgate.netacs.org In this series, various substituents were placed on the pyrrolidine (B122466) nitrogen. The derivative featuring an this compound substituent (attached via an ethyl linker to the pyrrolidine nitrogen) was identified as the most potent compound, exhibiting a high affinity and selectivity for the endothelin A (ETA) receptor. researchgate.netacs.org This demonstrates how the this compound moiety can be strategically incorporated into larger molecules to enhance their biological activity.
By combining halogenation, N-substitution, and other synthetic transformations, a diverse range of multi-functional derivatives of this compound can be created. These molecules contain the core amide structure alongside other functional groups, leading to complex chemical properties and potential applications.
Heterocyclic Systems : The this compound group has been incorporated into complex heterocyclic structures. For instance, it has been attached to a pyrano[3,4-c] nih.govnih.govfishersci.co.uktriazolo[4,3-a]pyridine system, with the resulting derivatives showing potential neurotropic activity. nih.gov
Chiral Amino Amides : In a palladium-catalyzed asymmetric cascade reaction, 2-bromo-N,N-dibutylacetamide is used to generate a nucleophile in situ. rsc.org This nucleophile then reacts with an allylic acetate and pyridine (B92270) to construct chiral piperidine-based amino amides, which are valuable building blocks for unnatural amino acids and potential medicines. rsc.orgrsc.org
Deep Eutectic Solvents : this compound has been identified as an efficient hydrogen bond acceptor for forming hydrophobic deep eutectic solvents (DESs) with citric acid. researchgate.net This application, used for separating citric acid from fermentation broths, showcases a functional role based on the molecule's intermolecular interaction capabilities. researchgate.net
Table 2: List of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 73811 |
| Dibutylamine | 8148 |
| Isopropenyl acetate | 7916 |
| Acetone | 180 |
| Cyclopentyl methyl ether | 88941 |
| Boric acid | 762 |
| Urea | 1176 |
| 2-Chloro-N,N-dibutylacetamide | 136209 |
| 2-Bromo-N,N-dibutylacetamide | 3016161 |
| 2-chloro-N,N-diethylacetamide | 77800 |
| Citric acid | 311 |
| Pyridine | 1049 |
Reactivity and Mechanistic Studies of N,n Dibutylacetamide
Acid-Base Chemistry and Protonation Dynamics
The reactivity of N,N-Dibutylacetamide is significantly influenced by the presence of its carbonyl oxygen and the nitrogen atom, which act as centers for acid-base interactions.
Protonation of the Carbonyl Oxygen in Strong Acidic Media
In the presence of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the initial and primary reaction is the protonation of the amide. nih.gov This occurs at the carbonyl oxygen atom, which possesses lone pair electrons and a high degree of electron density due to resonance with the nitrogen lone pair. This protonation event increases the electrophilicity of the carbonyl carbon, making it more susceptible to subsequent nucleophilic attack. uni.lu This is a characteristic reaction for N,N-disubstituted amides in strongly acidic environments.
Hydrolysis Mechanisms Under Acidic Conditions
Under acidic conditions, particularly at elevated temperatures and in the presence of water, this compound can undergo hydrolysis. nih.gov This reaction cleaves the stable acyl-nitrogen bond to yield acetic acid and dibutylamine (B89481). nih.gov The mechanism for this acid-catalyzed hydrolysis generally proceeds through several key steps, analogous to other N,N-disubstituted amides: uni.lu
Protonation of the Carbonyl Oxygen: As described above, the process begins with the protonation of the carbonyl oxygen by an acid, enhancing the carbonyl carbon's electrophilic character. uni.lu
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. uni.lu
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom within the tetrahedral intermediate. This step is crucial as it converts the dibutylamino group into a better leaving group (dibutylamine). uni.lu
Cleavage of the C-N Bond: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond. This releases dibutylamine and forms a protonated carboxylic acid. uni.lu
Deprotonation: The protonated dibutylamine is deprotonated to yield the final neutral dibutylamine product, and the protonated acetic acid loses a proton to become acetic acid. uni.lu
Interactions with Weak Acids and Hydrogen Bonding Phenomena
The interaction of this compound with weak acids, such as carboxylic acids, is considerably weaker than with strong mineral acids. nih.gov In these cases, the interaction often does not lead to full proton transfer but rather to the formation of hydrogen bonds. nih.gov The carbonyl oxygen of this compound acts as a hydrogen bond acceptor, interacting with the acidic proton of the weak acid. nih.gov
A notable example of this phenomenon is the formation of deep eutectic solvents (DESs). Research has shown that this compound can function as an efficient hydrogen bond acceptor, forming hydrophobic DESs with citric acid, where the citric acid acts as the hydrogen bond donor. nih.gov The stability of such interactions is influenced by hydrogen bonding, which is linked to the electrostatic potential of the amide molecule. uni.lu The high polarity of this compound facilitates these interactions and enhances the mass transfer processes in multiphase systems. uni.lunih.gov
Complex Formation and Coordination Chemistry
The electron-rich carbonyl oxygen of this compound enables it to act as a potent ligand in the formation of metal complexes and adducts with Lewis acids.
Lewis Acid Adduct Formation and Electron Donation
Due to resonance between the nitrogen lone pair and the carbonyl group, the carbonyl oxygen atom of N,N-disubstituted amides possesses high electron density. nih.gov This makes this compound an effective electron donor, or Lewis base. It can form adducts with various Lewis acids. This electron-donating characteristic is also noted to be a factor in stabilizing ligand-receptor interactions in biological contexts. nih.gov The ability to act as a Lewis base is a fundamental property that underpins its utility as a solvent and a coordinating agent in various chemical reactions. nih.gov
Chelation and Ligand Properties in Metal Complexes
This compound functions as a monodentate ligand, coordinating to metal ions primarily through its carbonyl oxygen atom. This property has led to its investigation as an extractant in the separation of metal ions, particularly for actinides and lanthanides, which are hard Lewis acids with a preference for oxygen donor ligands. nih.gov
Studies have explored the complexation of this compound (often abbreviated as DBAA) with various metal ions in solution. wikipedia.org It has been investigated for its interaction with the uranyl cation (UO₂²⁺), demonstrating its potential application in used fuel reprocessing. wikipedia.orgwikidata.orgnih.gov Research into the extraction of U(VI) and Th(IV) from nitric acid solutions by N,N-dialkylamides has shown the formation of metal complexes with a stoichiometry of UO₂(NO₃)₂·2(Amide). nih.gov Furthermore, spectrophotometric studies have been conducted to determine the stability constants of its complexes with trivalent lanthanides like Neodymium (Nd³⁺) and actinides like Americium (Am³⁺) in methanolic solutions. easychem.org These studies highlight the role of this compound as a neutral ligand in coordination chemistry, particularly relevant to the nuclear fuel cycle and rare-earth element separation processes.
Interactive Data Table: Research Findings on this compound Interactions
| Interaction Type | Reactant(s) | Key Finding/Observation | Application/Significance | Reference(s) |
| Acid-Base Reaction | Strong Acids (e.g., HCl, H₂SO₄) | Protonation occurs at the carbonyl oxygen. | Initial step in acid-catalyzed hydrolysis. | nih.gov, uni.lu |
| Hydrolysis | Acidic Water | Cleavage of acyl-N bond to form acetic acid and dibutylamine. | Degradation pathway of the amide. | nih.gov, uni.lu |
| Hydrogen Bonding | Weak Acids (e.g., Citric Acid) | Acts as a hydrogen bond acceptor to form deep eutectic solvents. | Separation of carboxylic acids from fermentation broths. | nih.gov, nih.gov |
| Coordination Chemistry | Uranyl Nitrate (B79036) (UO₂(NO₃)₂) | Forms disolvate complexes, e.g., UO₂(NO₃)₂·2(DBAA). | Nuclear fuel reprocessing, uranium extraction. | wikipedia.org, nih.gov, nih.gov |
| Coordination Chemistry | Nd(III), Am(III) ions | Forms complexes in solution, stability constants studied. | Separation of lanthanides and actinides. | easychem.org |
Participation in Organic Reaction Mechanisms
This compound is a tertiary amide that demonstrates notable reactivity and plays specific roles in several important organic reaction mechanisms. Its structural features, particularly the presence of the acyl group and the N,N-disubstituted nitrogen atom, allow it to participate as a reactant, solvent, or be the product of synthetically valuable transformations.
Role as an Acylating Agent in Friedel-Crafts Reactions
In the presence of a Lewis acid, this compound can function as an effective acylating agent in Friedel-Crafts reactions. The core of this reactivity lies in the formation of a complex between the amide and the Lewis acid catalyst.
The mechanism begins with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of this compound. This coordination enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an aromatic ring. The this compound-Lewis acid complex then acts as the acylating agent, introducing an acetyl group onto the aromatic substrate. biosynce.com This electrophilic aromatic substitution proceeds through the typical Friedel-Crafts pathway, involving the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity and yield the acylated aromatic product. This method provides an alternative to using more reactive acyl halides or anhydrides.
Mechanistic Aspects of Palladium-Catalyzed Asymmetric Allylic Substitution
While not typically a ligand in palladium-catalyzed asymmetric allylic substitution (Pd-AAA), this compound plays a crucial role as a solvent and is also a product in related palladium-catalyzed reactions. Its properties as a solvent can significantly influence the reaction's outcome and mechanism.
In a patented process for the palladium-catalyzed carboxylation of alkenes, this compound is listed as a preferred organic solvent. google.com It is suggested that as a solvent, it helps to solubilize carbon dioxide and the intermediates formed during the carboxylation reaction, thereby increasing the turnover number of the catalyst. google.com Its high polarity and low viscosity can facilitate the interaction between different phases in a reaction mixture, enhancing mass transfer processes which are critical in many catalytic cycles. researchgate.netresearchgate.net
Furthermore, this compound can be synthesized through palladium-catalyzed reactions. For instance, it has been prepared in 75% yield via a palladium iodide-catalyzed multicomponent carbonylative synthesis from 3-(prop-2-yn-1-yl)pentane-2,4-dione (B1276911) and dibutylamine. mdpi.comnih.gov The mechanism involves an oxidative mono-aminocarbonylation of the terminal alkyne to form a 2-ynamide intermediate, which then undergoes cyclization and isomerization. mdpi.com The successful formation of this compound in these processes underscores the compatibility of the amide functional group with palladium catalysis.
| Reaction Type | Catalyst | Reactants | Product | Yield | Reference |
| Multicomponent Carbonylative Synthesis | PdI₂ | 3-(prop-2-yn-1-yl)pentane-2,4-dione, CO, Dibutylamine | 2-(4-Acetyl-5-methylfuran-2-yl)-N,N-dibutylacetamide | 75% | mdpi.comnih.gov |
Involvement in Oxidative Amidation Processes
This compound is a common product in oxidative amidation reactions, particularly those involving the oxidation of tertiary amines like tri-n-butylamine. These reactions provide a direct method for converting C-N bonds into amide bonds.
Several catalytic systems have been developed for this transformation. One efficient method employs iron(II) chloride (FeCl₂) as the catalyst and tert-butyl hydroperoxide as the oxidant. researchgate.net Mechanistic studies suggest that the reaction proceeds through the in-situ generation of an α-amino peroxide of the tertiary amine, which then leads to the formation of an iminium ion as a key intermediate. researchgate.netresearchgate.net This iminium ion is then acylated by an anhydride (B1165640) present in the reaction mixture to furnish the final tertiary amide product, this compound. researchgate.net
Another studied process involves the oxidation of tri-n-butylamine with nitric acid, which yields N,N-dibutylformamide as the main product, but also produces this compound, N,N-dibutylnitrosoamine, and N,N-dibutylbutyramide in smaller quantities. vdoc.pub Copper-catalyzed aerobic oxidative amidation of tertiary amines also serves as a route to synthesize amides like this compound. rsc.org
| Catalyst System | Starting Amine | Oxidant/Acylating Agent | Product | Yield | Reference |
| FeCl₂ | Tri-n-butylamine | tert-Butyl hydroperoxide / Acetic Anhydride | This compound | 65% | researchgate.net |
| CuI | Tri-n-butylamine | O₂ / Acetic Anhydride | This compound | 92% | rsc.org |
| None | Tri-n-butylamine | Nitric Acid | This compound | Minor Product | vdoc.pub |
N,n Dibutylacetamide As a Catalyst and Reaction Medium
Catalytic Roles in Organic Transformations
While not a conventional catalyst in itself, N,N-Dibutylacetamide participates in and enhances catalytic processes through various mechanisms, including as a crucial component in advanced solvent systems and as a molecular scaffold.
The direct application of this compound as an organocatalyst is not extensively documented. However, its structural motifs are integral to molecules designed for specific catalytic and biological activities. For instance, the this compound substituent is a key feature in A-127722, a potent and selective endothelin receptor antagonist. researchgate.netacs.org In the synthesis of this complex molecule, organocatalytic methods are employed, such as the enantioselective conjugate addition of nitromethane (B149229) to a benzylidene-2-benzoyl acetate (B1210297) precursor, highlighting the compatibility of the acetamide (B32628) moiety with sophisticated catalytic systems. researchgate.net
Furthermore, in palladium-catalyzed asymmetric allylic substitution cascades, amide-based nucleophiles are formed in situ. While initial attempts with 2-chloro-N,N-dibutylacetamide were unsuccessful due to its low reactivity, the more reactive 2-bromo-N,N-dibutylacetamide readily participated in the reaction, leading to the desired product in high yield (92%). rsc.org This demonstrates the compound's utility as a reactive component within a broader catalytic cycle, where its structure directly influences the outcome of the transformation. rsc.org
This compound serves as an effective hydrogen bond acceptor (HBA) in the formation of hydrophobic deep eutectic solvents (DESs). researchgate.netresearchgate.netresearchgate.net These DESs are innovative solvent systems with unique properties, often considered greener alternatives to traditional organic solvents.
In one study, this compound (referred to as N214) was combined with citric acid as the hydrogen bond donor (HBD) to create a hydrophobic DES. researchgate.netresearchgate.net This particular combination was found to be highly efficient for the separation of citric acid from fermentation broths, a process that circumvents the environmentally taxing traditional calcium salt precipitation method. researchgate.netresearchgate.net The formation of the DES is driven by the molecular size and shape of this compound, which resulted in the largest hydrophobic equilibrium constant (3.14) among the amides tested. researchgate.netresearchgate.net The mechanism of DES formation was investigated using FT-IR spectroscopy and quantum chemical calculations. researchgate.netresearchgate.netresearchgate.net A significant advantage of this system is the ability to regenerate the this compound by heating the DES, with the recovered amide showing no significant loss in its ability to form the DES again. researchgate.netresearchgate.net
These this compound-based DESs have also been successfully used for the selective extraction of gold (Au(III)) from hydrochloric acid solutions. researchgate.net
Organocatalytic Applications
Solvent and Reaction Medium Properties
The properties of this compound as a solvent play a critical role in determining the course and efficiency of chemical reactions. Its polarity, viscosity, and interactions with solutes can be leveraged to control reaction outcomes.
The physicochemical characteristics of this compound directly impact reaction kinetics and selectivity. A study on two-phase absorbent systems for removing pollutants (SO₂, NO, NOx) from ship exhaust highlighted the importance of the solvent's properties. researchgate.net The high polarity and low viscosity of this compound were identified as critical factors that provided a dual advantage: they facilitated better interaction between the organic and aqueous phases and enhanced the mass transfer process. researchgate.net This led to superior performance, with the system containing DBA achieving removal efficiencies of 99.6% for SO₂, 86.33% for NO, and 86.3% for NOx within 10 minutes. researchgate.net
The structure of the amide also affects selectivity and reactivity in synthetic applications. In the development of endothelin receptor antagonists, the this compound substituent on a 2,4-diarylpyrrolidine-3-carboxylic acid core (compound A-127722) was found to be optimal for achieving high potency and a remarkable 1000-fold selectivity for the ETA receptor over the ETB receptor. researchgate.netacs.org This underscores how the steric and electronic properties conferred by the dibutylacetamide group can fine-tune molecular interactions to achieve high selectivity.
This compound is a component in several specialized solvent systems designed for specific catalytic or separation processes. As detailed previously (Section 4.1.2), its role in forming hydrophobic deep eutectic solvents for extraction is a prime example. researchgate.netresearchgate.net
It has also been used in solvent extraction systems for the separation of metals. For example, the extraction of neodymium has been studied using this compound (DBAc) in a porous hollow fiber pertraction device. researchgate.net In another application, this compound was part of a mixed solvent system with kerosene (B1165875) and water for the extraction of phosphoric acid from aqueous reaction mixtures, where it was noted that the presence of kerosene minimized the co-extraction of calcium chloride. google.com
The table below summarizes findings from a study on pollutant removal, illustrating the efficiency of a specialized system containing this compound.
Data derived from a study on two-phase absorbent systems for ship exhaust pollutants. researchgate.net
Advanced Applications of N,n Dibutylacetamide in Research Domains
Separation Science and Extraction Processes
N,N-Dibutylacetamide's utility as a solvent and extractant is a focal point of ongoing research, particularly in the recovery and separation of valuable chemical species.
The recovery of phosphoric acid from aqueous solutions, especially those generated from the decomposition of phosphate (B84403) rock with hydrochloric acid, is a critical industrial process. This compound has been identified as a suitable extractant for this purpose. google.com The process involves the extraction of phosphoric acid from the aqueous liquor into an organic phase containing this compound. google.com This method is comparable in efficiency to processes using traditional extractants like aliphatic alcohols and ketones, with a recovery yield of P₂O₅ in the range of 96-98%. google.com One of the advantages of using this compound is that the co-extracted hydrochloric acid can be separated from the phosphoric acid in the organic phase by washing with water. google.com The this compound can then be recovered and reused in the process. google.com
A notable challenge is that the raffinate brine, the aqueous solution left after extraction, may contain about 1% of dissolved amide. google.com This can be recovered, for instance, by scrubbing with benzene. google.com The extraction can be performed in batches or continuously, with countercurrent contact being the preferred method for continuous operations. google.com
The separation of lanthanides and actinides is a crucial step in the management of used nuclear fuel and the recovery of valuable elements. N,N-dialkyl amides, including this compound, have been investigated as extractants for these f-block elements. researchgate.netchalmers.se These amides demonstrate a strong affinity for both uranyl and plutonium cations. researchgate.net
Studies have explored the complexation of this compound with trivalent lanthanide ions. researchgate.net The extraction efficiency of these ligands is influenced by the molecular structure of the amide. researchgate.net For instance, research has been conducted to understand the fundamental interactions between small amide ligands, such as this compound, and uranyl ions in methanolic nitric acid. core.ac.uk
The goal of these studies is to develop more sustainable and efficient processes for used fuel reprocessing, potentially replacing traditional extractants like tri-n-butyl phosphate (TBP) which have several disadvantages. core.ac.ukwhiterose.ac.uk N,N-dialkyl amides are considered part of the "CHON" group of extractants (containing only carbon, hydrogen, oxygen, and nitrogen), which are desirable for their potential to be completely incinerated after use, minimizing radioactive waste.
The recovery of organic acids from fermentation broths presents a significant challenge in biotechnology. This compound has been investigated as a component of extraction systems for this purpose. google.comepo.org It can function as a carbon-bonded oxygen-bearing extractant. google.com
One innovative approach involves the formation of hydrophobic deep eutectic solvents (DESs) for the separation of citric acid. researchgate.netresearchgate.net In this method, this compound acts as a hydrogen bond acceptor, while the citric acid in the fermentation broth acts as the hydrogen bond donor. researchgate.netresearchgate.net This interaction leads to the formation of a hydrophobic DES, effectively separating the citric acid. researchgate.netresearchgate.net this compound was identified as an efficient hydrogen bond acceptor for this process due to its molecular size and shape, resulting in a high hydrophobic equilibrium constant. researchgate.netresearchgate.net A key advantage of this system is the ability to regenerate the this compound by elevating the temperature of the DES, allowing for its recycling with no significant loss of efficiency. researchgate.netresearchgate.net
Selective Extraction of Lanthanide and Actinide Ions
Environmental Remediation and Gas Absorption Technologies
This compound is also being explored for its role in environmental applications, particularly in the removal of pollutants from flue gases.
The simultaneous removal of sulfur dioxide (SO₂) and nitrogen oxides (NOₓ) from flue gas is a critical aspect of air pollution control. nih.govnih.govscilit.com this compound has been studied as a component in two-phase absorbent systems for this purpose, particularly for treating ship exhaust. researchgate.netresearchgate.netresearchgate.net In these systems, a two-phase absorbent containing amides can achieve high oxidation rates for nitric oxide (NO) and high absorption rates for nitrogen dioxide (NO₂). researchgate.netresearchgate.net
Research has shown that a system containing this compound can achieve high removal efficiencies for SO₂, NO, and NOₓ. researchgate.netresearchgate.netresearchgate.net Specifically, within 10 minutes, removal efficiencies of 99.6% for SO₂, 86.33% for NO, and 86.3% for NOₓ have been reported. researchgate.netresearchgate.net The mechanism involves the isomerization and stabilization of nitrous acid molecules within the amide during NOₓ absorption. researchgate.netresearchgate.netresearchgate.net
The effectiveness of this compound in pollutant absorption is closely linked to its physicochemical properties. researchgate.netresearchgate.net Studies comparing different amides have revealed that polarity and viscosity are more critical than other factors in the removal of pollutants. researchgate.netresearchgate.netresearchgate.net
The high polarity and low viscosity of this compound offer a dual advantage. researchgate.netresearchgate.netresearchgate.net Its high polarity facilitates the interaction between the organic and aqueous phases of the absorbent system. researchgate.net Simultaneously, its low viscosity enhances the mass transfer process and the combination with an inorganic acid, leading to improved absorption efficiency. researchgate.netresearchgate.net These properties make this compound a promising component in the development of advanced absorbents for flue gas treatment. researchgate.netresearchgate.net
Interactive Data Table: Pollutant Removal Efficiency
Mass Transfer Enhancement in Multi-Phase Absorbent Systems
This compound (DBA) has been identified as a significant component in the development of advanced multi-phase absorbent systems, particularly for environmental applications such as the purification of marine exhaust gas. guidetopharmacology.orgnih.gov The effectiveness of these systems hinges on the efficient transfer of pollutants from a gas phase to a liquid absorbent phase. Research into two-phase absorbent systems, which combine an organic amide-containing phase with an aqueous phase, has shown that the physicochemical properties of the amide are critical for performance. guidetopharmacology.orgnih.gov
In this context, this compound's high polarity and low viscosity are advantageous. guidetopharmacology.orgnih.gov The high polarity facilitates strong interaction between the organic and aqueous phases, while the low viscosity enhances the mass transfer process. guidetopharmacology.org This combination allows for the efficient absorption and oxidation of pollutants like sulfur dioxide (SO₂), nitrogen oxide (NO), and other nitrogen oxides (NOx). guidetopharmacology.org During the absorption of NOx, nitrous acid molecules undergo a rearrangement within the amide, leading to a more stable combination. guidetopharmacology.org
Studies have demonstrated the practical efficacy of systems containing DBA. For instance, a two-phase absorbent system with DBA achieved high removal efficiencies for multiple pollutants simultaneously. guidetopharmacology.org
Table 1: Pollutant Removal Efficiency with DBA-Containing Absorbent System
| Pollutant | Removal Efficiency (%) | Time (minutes) |
|---|---|---|
| SO₂ | 99.6% | 10 |
| NO | 86.33% | 10 |
| NOx | 86.3% | 10 |
Data sourced from a study on two-phase absorbent systems for ship exhaust pollutants. guidetopharmacology.org
Furthermore, this compound has been noted for its ability to form hydrophobic deep eutectic solvents (DESs) with substances like citric acid, where it acts as an efficient hydrogen bond acceptor. invivochem.cn This property is valuable in processes such as reactive extraction. invivochem.cn
Role in Drug Discovery and Pharmaceutical Research
This compound and its derivatives are utilized in medicinal chemistry and pharmaceutical research as key intermediates and structural components in the synthesis of new pharmacologically active molecules. fishersci.beamericanelements.comnih.gov
The chemical structure of this compound makes it a versatile building block in organic synthesis. americanelements.com Its derivatives, such as 2-bromo-N,N-dibutylacetamide, serve as important reagents and intermediates in the creation of more complex compounds. fishersci.be The chemical properties of these molecules allow them to be incorporated into larger drug molecules, which can lead to the development of novel therapeutic agents. fishersci.be The use of this compound as a substituent has proven crucial in optimizing the activity of certain classes of compounds. nih.gov
A significant application of the this compound moiety is in the development of potent and selective endothelin (ET) receptor antagonists. nih.govnih.gov Endothelins are peptides involved in vasoconstriction, and their receptors (ETA and ETB) are therapeutic targets for conditions like hypertension. nih.gov
Through pharmacophore analysis, researchers identified that a pyrrolidine (B122466) ring could serve as a scaffold for a new class of ET receptor antagonists. nih.govuni.lu This led to the synthesis of a series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids. nih.govnih.gov Structure-activity relationship (SAR) studies of this series revealed that the nature of the N-substituent was critical for antagonist activity. nih.gov While simple N-alkyl or N-acyl groups resulted in weak activity, the introduction of acetamide (B32628) groups at the nitrogen position significantly improved potency. nih.govuni.lu
The most potent compound discovered in this series was A-127722 (Atrasentan), which features an this compound substituent. nih.govnih.govuni.lu This specific substitution was found to be optimal for high-affinity binding to the ETA receptor. nih.gov
Table 2: Activity of A-127722 (this compound-Substituted Pyrrolidine Derivative)
| Parameter | Value | Target/Assay |
|---|---|---|
| IC₅₀ | 0.36 nM | ETA Receptor Binding (inhibition of ET-1 radioligand) |
| IC₅₀ | 0.16 nM | Phosphoinositol Hydrolysis Inhibition |
| pA₂ | 9.20 | Antagonism of ET-1-induced rabbit aorta contraction |
| Selectivity | 1000-fold | ETA vs ETB Receptor |
Data from studies on 2,4-diarylpyrrolidine-3-carboxylic acids as endothelin receptor antagonists. nih.govuni.lu
The discovery of A-127722 highlights the critical role of the this compound group in achieving high potency and selectivity for the ETA receptor, establishing it as a key structural component in this class of therapeutic agents. nih.govnih.gov
Computational and Spectroscopic Characterization of N,n Dibutylacetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have provided significant insights into the molecular properties of N,N-Dibutylacetamide.
Density Functional Theory (DFT) has been employed to investigate the molecular properties of this compound, particularly in the context of its complexation with metal ions like uranyl (UO₂²⁺). researchgate.netresearchgate.netresearchgate.net Studies on a series of monoamides, including this compound, have shown that the stability of their complexes with uranyl nitrate (B79036) is influenced by both the polarizability of the ligand and steric hindrance effects. researchgate.net The electrostatic interaction between the amide ligand and the uranium(VI) center is a critical factor for complex stability. researchgate.net DFT calculations have been used to analyze the optimized structures of these complexes. researchgate.net
The electronic structure of amides is characterized by resonance, which imparts a partial double bond character to the C-N bond and increases the electron density on the carbonyl oxygen atom. chalmers.se This high electron density on the oxygen atom is a key factor in the coordinating ability of this compound. chalmers.se
The distribution of atomic charges in this compound is fundamental to understanding its reactivity and interaction with other species. A method for deriving atomic charges that maintains chemical meaning and conformational transferability has been applied to this compound. researchgate.netscispace.comresearchgate.net This approach is particularly important for accurate molecular dynamics simulations. researchgate.netresearchgate.net The carbonyl oxygen atom, due to resonance, possesses a high electron density, making it the primary active site for coordinating with metal cations. chalmers.se The charge distribution, along with steric factors, governs the regioselectivity in chemical reactions. uni-muenchen.de
Density Functional Theory (DFT) Studies of Molecular Properties
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, revealing its conformational flexibility and interactions at the molecular level.
MD simulations are instrumental in studying the conformational dynamics of molecules like this compound. nih.gov These simulations can model the flexibility of the butyl chains and the rotation around the amide bond. The development of force fields, such as those derived from all-atom explicit-solvent MD simulations, is crucial for accurately representing the behavior of molecules in simulations. science.gov
The interaction of this compound with solvents and cations has been a focus of MD studies. The solvation of ions and organic molecules in various solvents can be investigated using MD simulations, providing insights into the local environment around the solute. science.gov A key application of this compound is in the extraction of metal ions, such as lanthanides and actinides. chalmers.seresearchgate.net MD simulations have been used to study the complexation of amide ligands with metal cations, revealing details about the coordination geometry and the role of counterions. chalmers.se For instance, research on malonamides, which are structurally related to this compound, has shown how these ligands interact with lanthanide cations at interfaces. chalmers.se The development of accurate atomic charges for this compound has been shown to yield structural parameters for metal complexes that are in good agreement with experimental results. researchgate.netresearchgate.net
Conformational Dynamics and Intermolecular Interactions
Advanced Spectroscopic Techniques for Structural Elucidation
Various spectroscopic techniques have been utilized to characterize the structure of this compound and its complexes. The NIST Chemistry WebBook lists available infrared (IR) and mass spectrometry data for this compound. nist.gov Spectrophotometric methods, such as UV-visible spectroscopy, have been used to study the complexation of this compound with uranyl nitrate, confirming the formation of disolvate complexes in solution. reading.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental in confirming the structure of synthesized amide compounds. acs.org For example, ¹H NMR data has been reported for this compound. ufl.edu These spectroscopic methods, in conjunction with computational studies, provide a comprehensive understanding of the structural features of this compound.
Table of Predicted Collision Cross Section (CCS) Data
The following table presents the predicted collision cross-section values for different adducts of this compound, calculated using CCSbase. uni.lu These values are useful in ion mobility-mass spectrometry studies for structural characterization.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 172.16959 | 143.7 |
| [M+Na]⁺ | 194.15153 | 148.7 |
| [M-H]⁻ | 170.15503 | 144.8 |
| [M+NH₄]⁺ | 189.19613 | 164.7 |
| [M+K]⁺ | 210.12547 | 149.1 |
| [M+H-H₂O]⁺ | 154.15957 | 138.0 |
| [M+HCOO]⁻ | 216.16051 | 167.1 |
| [M+CH₃COO]⁻ | 230.17616 | 188.9 |
| [M+Na-2H]⁻ | 192.13698 | 146.8 |
| [M]⁺ | 171.16176 | 147.0 |
| [M]⁻ | 171.16286 | 147.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound and its derivatives by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
For this compound, the ¹H and ¹³C NMR spectra exhibit characteristic signals corresponding to the acetyl and the two N-butyl groups. Due to hindered rotation around the amide C-N bond at room temperature, the two butyl groups are often non-equivalent, leading to distinct sets of signals for each chain. A study reported the following chemical shifts in deuterated chloroform (B151607) (CDCl₃). rsc.org
¹H and ¹³C NMR Data for this compound in CDCl₃ rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹³C NMR | 170.16 | C=O |
| ¹³C NMR | 48.68, 45.58 | N-C H₂ (α-carbons) |
| ¹³C NMR | 31.14, 29.98 | N-CH₂-C H₂ (β-carbons) |
| ¹³C NMR | 21.58 | C H₃ (acetyl) |
| ¹³C NMR | 20.33, 20.16 | N-CH₂-CH₂-C H₂ (γ-carbons) |
| ¹³C NMR | 13.96, 13.88 | C H₃ (butyl) |
| ¹H NMR | 3.30 (t, J = 7.58 Hz), 3.21 (t, J = 7.58 Hz) | N-C H₂ (α-protons) |
| ¹H NMR | 2.07 (s) | C H₃ (acetyl) |
| ¹H NMR | 1.46-1.58 (m) | N-CH₂-C H₂ (β-protons) |
| ¹H NMR | 1.26-1.38 (m) | N-CH₂-CH₂-C H₂ (γ-protons) |
t = triplet, s = singlet, m = multiplet, J = coupling constant
NMR is also crucial for confirming the structure of various derivatives. For instance, in the synthesis of 2-(4-acetyl-5-methylfuran-2-yl)-N,N-dibutylacetamide, NMR was used to confirm the successful formation of the target molecule by identifying the signals for the furan (B31954) ring protons alongside those of the dibutylacetamide moiety. mdpi.com Similarly, the structures of 2-chloro-N,N-dibutylacetamide nih.gov and various 8-hydroxyquinoline (B1678124) acetamide (B32628) compounds containing the this compound functional group have been verified using ¹H and ¹³C NMR spectroscopy. google.com
Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and to study intermolecular interactions, particularly hydrogen bonding. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group of the tertiary amide. guidechem.com This peak is typically observed in the region of 1630-1670 cm⁻¹. mdpi.com The absence of N-H stretching bands (typically found around 3300 cm⁻¹) confirms the N,N-disubstituted nature of the amide.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| ~1643-1650 | Amide I (C=O stretching) | mdpi.com |
IR spectroscopy is particularly useful for analyzing the formation of hydrogen bonds where the carbonyl oxygen of this compound acts as a hydrogen bond acceptor. In a study investigating the separation of citric acid, Fourier-transform infrared (FT-IR) spectroscopy was used to analyze the interaction mechanism. researchgate.net The formation of hydrogen bonds between the amide's carbonyl oxygen and the hydroxyl groups of citric acid resulted in shifts in the characteristic vibrational frequencies, confirming the formation of a deep eutectic solvent. researchgate.net This hydrogen-bonding capability is a key aspect of its function as a solvent and extractant. researchgate.net
X-ray Crystallography of this compound Complexes and Derivatives
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a closely related compound, dibutylacetamide (DBM), has been determined by X-ray diffraction. iucr.org It crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The analysis revealed that the dibutyl part of the molecule consists of planar, fully extended chains. iucr.org In the crystal lattice, molecules are linked by a strong N-H···O hydrogen bond, demonstrating a recurring structural motif in amides. iucr.org
Crystallographic Data for Dibutylacetamide (DBM) iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 16.049 Å |
| b | 5.018 Å |
| c | 18.205 Å |
| β | 125.95° |
The ability of this compound to act as a ligand in metal complexes has also been studied extensively using X-ray crystallography. It coordinates to metal ions, such as uranyl (UO₂²⁺), through its carbonyl oxygen atom. researchgate.netresearchgate.net Structural studies of uranyl nitrate complexes with various N,N-dialkyl amides have confirmed that two amide ligands typically coordinate to the uranyl center. researchgate.net These structural investigations are critical in the field of nuclear fuel reprocessing, where N,N-dialkyl amides are considered as alternative extractants to tri-n-butyl phosphate (B84403) (TBP). researchgate.netscispace.com The precise coordination geometry, determined by crystallography, helps in understanding the selectivity and extraction efficiency of these ligands for different metal ions like actinides and lanthanides. researchgate.netchalmers.se
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 73811 |
| Citric Acid | 311 |
| 2-chloro-N,N-dibutylacetamide | 222374 |
| N-Propyl dipropylacetamide | 3034237 |
| Uranyl nitrate | 202720 |
| Tri-n-butyl phosphate (TBP) | 31367 |
| N,N-diethylacetamide | 6114 |
Structure Activity Relationship Sar Investigations
Influence of N,N-Dibutylacetamide Structure on Chemical Reactivity
The chemical behavior of this compound is intrinsically linked to its structural features, primarily the amide functional group and the two butyl substituents on the nitrogen atom.
The presence of two n-butyl groups significantly impacts the compound's physical properties, which in turn affects its reactivity. These alkyl chains increase the molecule's lipophilicity, enhancing its compatibility with nonpolar media while reducing its miscibility with water when compared to its analogues with smaller substituents like N,N-dimethylacetamide (DMAc). nih.gov This characteristic governs its utility as a solvent and a reactant in different chemical environments.
This compound can participate in several types of chemical reactions:
Hydrolysis: In acidic conditions, the acyl-nitrogen bond can be cleaved to yield acetic acid and dibutylamine (B89481). nih.gov
Oxidation: Under specific oxidative conditions, it can be converted to the corresponding amides and carboxylic acids. nih.gov
Substitution: The acetamide (B32628) group can be replaced by other functional moieties through substitution reactions. nih.gov
The compound is generally stable but shows incompatibility with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. americanelements.com In electrochemical studies comparing various N,N-dialkylacetamides, it was observed that the length of the N-alkyl chains (like the butyl groups) has a less pronounced effect on the solvation energy of copper(II) ions compared to alterations in the acyl group. americanelements.com This suggests that the reactivity concerning metal ion coordination is more sensitive to changes at the carbonyl side of the amide.
Correlation Between this compound Motif and Performance in Catalysis
The structural attributes of this compound and its derivatives have been shown to correlate with their performance in catalytic systems, where they can act as reagents, solvents, or ligands.
A notable example is its application in palladium-catalyzed reactions. In a Pd-catalyzed asymmetric allylic substitution cascade, 2-bromo-N,N-dibutylacetamide serves as a reactive nucleophile for the construction of chiral piperidine-based amino amides. fishersci.co.ukontosight.ai A direct structure-performance comparison showed that the bromo-derivative (2-bromo-N,N-dibutylacetamide) was significantly more reactive than its chloro-analogue (2-chloro-N,N-dibutylacetamide), which was too inert to form the necessary quaternary pyridinium (B92312) salts for the reaction to proceed. fishersci.co.ukontosight.ai This highlights the critical role of the halogen substituent on the acetyl group in tuning the reactivity for this specific catalytic transformation. The reaction successfully yielded a series of piperidine-containing amino acid derivatives, which are valuable in medicinal chemistry. fishersci.co.uk
Furthermore, this compound (referred to as DBA) has been utilized in a two-phase absorbent system for the simultaneous removal of SO2 and NOx from exhaust gases. wikipedia.org Its high polarity and low viscosity were identified as key features that facilitate the interaction between the organic and aqueous phases. wikipedia.org This enhances the mass transfer process, demonstrating how the physical properties derived from its structure contribute to its effective performance in environmental catalysis and pollution control. wikipedia.org
Structure-Performance Relationships in Extraction and Separation Processes
The unique structural characteristics of this compound make it an effective agent in various extraction and separation technologies, particularly for metals and organic acids. The two butyl groups provide the necessary lipophilicity for the molecule to be an efficient extractant in solvent extraction systems.
Key research findings include:
Rare Earth Element Extraction: this compound (DBAc) has been investigated for the extraction of neodymium (Nd), a rare earth element. wikipedia.orgamericanelements.com It was selected based on its extraction efficiency. americanelements.com However, studies comparing it with other extractants like di(2-ethylhexyl)phosphoric acid (HDEHP) revealed that the distribution coefficient is a critical parameter for high mass transfer rates. wikipedia.org
Actinide Separation: In the context of nuclear fuel reprocessing, N,N-dialkylamides, including this compound (DBAA), are studied as potential replacements for tri-n-butylphosphate (TBP). wikipedia.org These amides show a strong affinity for uranyl (UO2²⁺) and plutonium cations. fishersci.no Spectrophotometric studies on uranyl complexes with various monoamides found that the stability constants were largely independent of the length of the N-alkyl chains (e.g., methyl vs. butyl) but were slightly influenced by the length of the carbonyl-side chain. wikipedia.org
Organic Acid Separation: this compound (referred to as N214) has been identified as an efficient hydrogen bond acceptor for forming hydrophobic deep eutectic solvents (DESs). fishersci.caeasychem.org This property is exploited for the separation of citric acid from fermentation broths. fishersci.ca The molecular size and shape of this compound were found to be optimal for this application, resulting in the highest hydrophobic equilibrium constant among the tested amides. fishersci.caeasychem.org It has also been used as an extractant to separate 3-hydroxypropionic acid from solutions containing acrylic acid. ereztech.com
| Application | Target Species | Key Structural Feature/Property | Performance Outcome | Reference |
|---|---|---|---|---|
| Rare Earth Extraction | Neodymium (Nd) | Lipophilicity from butyl groups | Chosen for extraction efficiency, though performance is dependent on achieving a high distribution coefficient. | wikipedia.orgamericanelements.com |
| Nuclear Fuel Reprocessing | Uranyl (UO₂²⁺) | Amide group for coordination; N-alkyl chain length | Forms stable complexes; stability is largely independent of N-butyl chain length. | wikipedia.org |
| Organic Acid Separation | Citric Acid | Hydrogen bond acceptor ability, molecular size and shape | Efficient formation of hydrophobic deep eutectic solvents for selective separation. | fishersci.caeasychem.org |
Elucidation of Molecular Features for Biological Activity in Medicinal Chemistry
The this compound motif has proven to be a crucial component in the design of biologically active molecules, particularly in the field of medicinal chemistry. Its structural features contribute significantly to the potency and selectivity of therapeutic agents.
A prominent example is the discovery of A-127722, a potent and highly selective endothelin-A (ETA) receptor antagonist. fda.govfishersci.be In the structure-activity relationship studies of a series of 2,4-diarylpyrrolidine-3-carboxylic acids, the introduction of an this compound substituent resulted in the most active compound, A-127722. fda.govfishersci.be
| Compound Series | N-Substituent Type | Observed Activity | Reference |
|---|---|---|---|
| 2,4-diarylpyrrolidine-3-carboxylic acids | Simple N-alkyl / N-acyl | Weak activity | fda.gov |
| 2,4-diarylpyrrolidine-3-carboxylic acids | N-alkyl with ethers, sulfoxides, or sulfones | Increased activity | fda.gov |
| 2,4-diarylpyrrolidine-3-carboxylic acids | N-acetamides (e.g., this compound) | Much improved activity | fda.gov |
The molecular features of the this compound group that contribute to this high potency include:
Enhanced Lipophilicity: The two butyl groups increase the compound's lipophilicity, which can improve its ability to interact with the typically hydrophobic binding pockets of receptors. nih.gov
Improved Steric Complementarity: The bulky dibutyl group was found to enhance the steric fit with the endothelin receptor, leading to stronger binding affinity. nih.gov
Specifically, A-127722, which incorporates the this compound moiety, exhibited an IC₅₀ of 0.36 nM for the ETA receptor and over 1000-fold selectivity against the ETB receptor. fda.gov It also potently inhibited the functional consequences of receptor activation, such as ET-1-induced vasoconstriction. fda.gov
Beyond this specific application, derivatives of this compound are considered valuable building blocks in drug discovery. For instance, 2-bromo-N,N-dibutylacetamide is used as a precursor in the synthesis of novel pharmaceuticals. wikidata.org Furthermore, the chiral piperidine-containing amino amides synthesized using a dibutylacetamide derivative are recognized as potential bioactive compounds, as the piperidine (B6355638) motif is common in many natural products and medicines. fishersci.co.ukontosight.ai
Advanced Analytical Methodologies for N,n Dibutylacetamide Research
High-Resolution Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of N,N-Dibutylacetamide, providing the means to separate it from complex mixtures for accurate identification and quantification.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The compound's volatility makes it well-suited for GC analysis. nist.gov In a typical GC method, a sample containing this compound is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.
The choice of the stationary phase is critical for achieving optimal separation. For instance, a non-polar stationary phase like silicone oil on a support such as Chromosorb P can be used. dss.go.th The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For instance, in one study, this compound had a retention time of 28 minutes under specific GC conditions. dtic.mil
Impurities, such as starting materials like dibutylamine (B89481) or by-products from synthesis, will have different retention times, allowing for their detection and quantification. dtic.milsigmaaldrich.com For example, gas chromatography has been successfully used to show that a product was pure ( > 9%) by analyzing it on a silicone oil/celite column. dtic.mil
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound, especially in complex mixtures or when the compound is present at low concentrations. nih.gov HPLC offers high resolution and sensitivity, making it suitable for a wide range of applications, including monitoring the concentration of this compound in reaction mixtures or environmental samples. google.comub.edu
In an HPLC system, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism can vary, including reversed-phase, normal-phase, or ion-exchange chromatography, depending on the properties of the analyte and the matrix. For amides like this compound, reversed-phase HPLC with a C18 column is commonly employed. researchgate.net
A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile. ub.edu The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. Detection is often accomplished using an ultraviolet (UV) detector, as the amide functional group in this compound exhibits UV absorbance. nih.gov The area under the chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification. For example, HPLC has been used to determine the concentration of acrylic acid and 3-hydroxypropionic acid in organic extractants. google.com
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Primary Use for this compound | Purity assessment and impurity profiling. nist.gov | Quantitative analysis in various matrices. nih.gov |
| Typical Stationary Phase | Silicone oil on Chromosorb P. dss.go.th | C18 reversed-phase. researchgate.net |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Mixture of water and organic solvent (e.g., Acetonitrile). ub.edu |
| Detection Method | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV Detector, Mass Spectrometry (MS). nih.gov |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of this compound. nih.gov When coupled with a chromatographic separation method like GC or HPLC (GC-MS or LC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying the compound. sinap.ac.cnnasa.gov
In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for GC-MS is electron ionization (EI), which bombards the molecule with high-energy electrons, causing it to fragment in a predictable manner. nist.gov The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the NIST Mass Spectrometry Data Center reports a top peak at m/z 86 and a second-highest peak at m/z 128 in its GC-MS data. nih.gov
The fragmentation pattern provides valuable structural information. For instance, the fragmentation of this compound can lead to the formation of characteristic ions that help in its unambiguous identification. In a study on the radiolytic products of a related compound, GC/MS was used to identify this compound among other products by comparing the mass spectra with standard spectra and through manual analysis. sinap.ac.cn
| Ion (m/z) | Possible Fragment Structure/Identity |
| 171 | Molecular Ion [M]+ |
| 128 | [M - C3H7]+ |
| 86 | [CH3CON(C4H9)]+ |
Note: This table represents a simplified interpretation of potential major fragments and is not exhaustive.
Spectroscopic Methods for Purity and Structural Integrity Assessment
Spectroscopic techniques are vital for confirming the structural integrity and assessing the purity of this compound by probing the interaction of the molecule with electromagnetic radiation. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound will show characteristic absorption bands corresponding to the C=O (carbonyl) stretch of the amide group, typically in the region of 1630-1680 cm-1, and C-N stretching vibrations. The absence of unexpected peaks can indicate a high degree of purity. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Both 1H NMR and 13C NMR are used. nih.gov The 1H NMR spectrum will show distinct signals for the different types of protons in the molecule, such as those on the butyl chains and the acetyl group. The chemical shift, splitting pattern (multiplicity), and integration of these signals are used to confirm the structure. Similarly, the 13C NMR spectrum provides information about the different carbon atoms in the molecule. spectrabase.com
UV-Visible spectroscopy can also be employed, particularly for quantitative analysis, by measuring the absorbance of a solution of this compound at a specific wavelength. researchgate.net
These advanced analytical methodologies, often used in combination, provide a comprehensive characterization of this compound, ensuring its quality and suitability for its intended applications.
Future Research Directions and Theoretical Perspectives
Computational Design of Novel N,N-Dibutylacetamide-Based Materials
Computational modeling is a important tool in the rational design of new materials, and this compound presents a foundational structure for such explorations. Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the stability and electronic properties of complexes involving DBAA. researchgate.net These computational approaches allow for the in silico screening of DBAA derivatives for specific applications. researchgate.net
One area of focus is the development of novel extractants for various metals. Molecular dynamics calculations, which simulate the behavior of atoms and molecules, have been used to study the interaction of this compound with metallic cations. researchgate.netscispace.com By modifying the structure of DBAA, for instance, by creating derivatives like 2-bromo-N,N-dibutylacetamide, researchers can computationally predict and then synthesize molecules with enhanced properties for targeted applications, such as in the pharmaceutical and agrochemical industries. ontosight.ailookchem.com
Quantitative Structure-Property Relationship (QSPR) models offer another avenue for the computational design of DBAA-based materials. byu.edu These models can correlate the molecular structure of DBAA and its derivatives with physical properties like dielectric constant, which is crucial for designing new solvents and materials for electronic applications. byu.edu The ability to predict such properties accelerates the discovery and optimization of new materials without the need for extensive empirical testing. byu.edu
Exploration of this compound in Emerging Fields
The unique physicochemical properties of this compound, such as its high polarity and low viscosity, make it a candidate for exploration in several emerging scientific and technological fields. researchgate.netresearchgate.net
Green Chemistry and Sustainable Processes:
A significant area of emerging application for DBAA is in the development of greener and more sustainable chemical processes. researchgate.net For instance, it has been investigated as a component in two-phase absorbent systems for the removal of pollutants like sulfur dioxide (SO2) and nitrogen oxides (NOx) from ship exhaust. researchgate.netresearchgate.net In these systems, the high polarity and low viscosity of DBAA facilitate efficient mass transfer and interaction between the organic and aqueous phases, leading to high removal efficiencies. researchgate.netresearchgate.net
Furthermore, this compound has been identified as an effective hydrogen bond acceptor for forming hydrophobic deep eutectic solvents (DESs). researchgate.netresearchgate.netresearchgate.net These DESs are being explored as green alternatives to traditional organic solvents for various applications, including the separation of organic acids like citric acid from fermentation broths. researchgate.netresearchgate.netresearchgate.net The ability to regenerate and recycle DBAA from these systems highlights its potential in sustainable industrial processes. researchgate.netresearchgate.net
Advanced Materials and Energy:
The exploration of this compound extends to its use in the synthesis of advanced materials. It has been utilized in the production of high-temperature stable materials. Additionally, its derivatives are being investigated for their potential in drug formulation and delivery systems.
In the field of nuclear energy, amides like this compound are being studied as potential alternatives to tri-n-butyl phosphate (B84403) (TBP) in used fuel reprocessing. reading.ac.uk The goal is to develop completely incinerable CHON-based extractants (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) to reduce radioactive waste. reading.ac.uk Spectrophotometric analysis and theoretical studies are being conducted to understand the complexation behavior of DBAA with actinides like uranium. researchgate.netreading.ac.ukresearchgate.net
Development of Sustainable and Efficient this compound Applications
A key focus of future research is the development of more sustainable and efficient applications for this compound. This involves optimizing existing processes and discovering new uses that align with the principles of green chemistry.
The use of this compound in forming deep eutectic solvents for extraction processes is a prime example of a sustainable application. researchgate.netresearchgate.net Research is ongoing to expand the scope of these DESs for the selective extraction of various valuable compounds and metals. researchgate.net The recyclability of DBAA in these systems is a critical factor in their sustainability. researchgate.netresearchgate.net
In the context of pollution control, further research into the optimization of two-phase absorbent systems containing DBAA could lead to more efficient and cost-effective methods for reducing emissions from various industrial sources. researchgate.netresearchgate.net
Moreover, the synthesis of this compound itself is an area for improvement. While traditional methods exist, newer, more efficient, and environmentally friendly synthetic routes are being explored. sigmaaldrich.comchemicalbook.com This includes the use of alternative reagents and reaction conditions to minimize waste and energy consumption.
Q & A
Q. What are the key considerations for synthesizing N,N-Dibutylacetamide in a laboratory setting?
this compound is typically synthesized via the condensation of acetyl chloride with dibutylamine under controlled conditions. Critical variables include:
- Temperature : Maintain 0–5°C during acetyl chloride addition to prevent exothermic side reactions.
- Solvent selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis.
- Purification : Distillation under reduced pressure (boiling point ~230–240°C at 760 mmHg) or recrystallization from non-polar solvents improves purity .
- Safety : Use inert atmospheres (e.g., nitrogen) to avoid moisture ingress, which can degrade reactants.
Q. What safety protocols are essential for handling this compound?
Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory irritation reported at >50 ppm) .
- First aid : For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
- Storage : Keep in tightly sealed containers in cool, dry areas away from oxidizers .
Q. How can researchers characterize the purity of this compound?
- Chromatography : HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water) to assess organic impurities.
- Spectroscopy : FT-IR for functional group validation (amide C=O stretch at ~1650 cm⁻¹; N-H absence confirms full substitution) .
- Elemental analysis : Verify C, H, N percentages (theoretical for C₁₀H₂₁NO: C 69.94%, H 12.29%, N 8.16%) .
Advanced Research Questions
Q. How does the N,N-dibutyl substituent influence biological activity in receptor antagonism studies?
In endothelin receptor antagonism, the N,N-dibutyl group enhances lipophilicity and receptor binding affinity. For example:
| Compound | Substituent | ETA IC50 (nM) | Selectivity (ETA/ETB) |
|---|---|---|---|
| 17u | N,N-Dibutyl | 0.36 | >1000-fold |
The bulky dibutyl group improves steric complementarity with the hydrophobic ETA receptor pocket, while its electron-donating nature stabilizes ligand-receptor interactions .
Q. What analytical challenges arise in quantifying trace degradation products of this compound?
- Degradation pathways : Hydrolysis under acidic/alkaline conditions yields acetic acid and dibutylamine.
- Detection : Use LC-MS/MS in MRM mode for sensitivity (LOD < 0.1 ppm).
- Method validation : Include spike-recovery tests (85–115% acceptable range) and stability studies under accelerated conditions (40°C/75% RH for 4 weeks) .
Q. How can computational modeling optimize this compound derivatives for enhanced pharmacokinetics?
- QSAR models : Correlate logP values (2.1–3.5) with membrane permeability.
- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., ETA receptor).
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., dibutyl derivatives show moderate CYP3A4 inhibition risk) .
Data Contradictions and Resolution
Q. Discrepancies in reported toxicity profiles: How to reconcile conflicting data?
- Issue : Some SDS report "no data available" for chronic toxicity , while others cite respiratory irritation risks .
- Resolution : Conduct in vitro assays (e.g., Ames test for mutagenicity; alveolar cell lines for respiratory toxicity). Prioritize peer-reviewed toxicology studies over SDS gaps .
Methodological Guidance
Q. Designing experiments to study solvent effects on this compound reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
